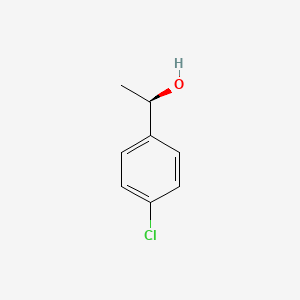

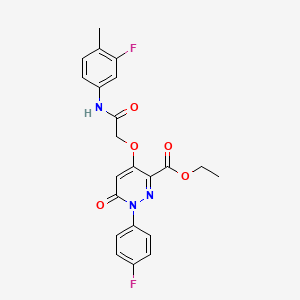

![molecular formula C9H7BrN2S B2806167 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione CAS No. 900135-52-6](/img/structure/B2806167.png)

7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential for use in medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In

科学的研究の応用

Medicinal Chemistry and Drug Development

7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione serves as a scaffold for designing novel drugs. Researchers explore its potential as a starting point for developing therapeutic agents. By modifying its structure, they can create derivatives with improved pharmacological properties. For instance, the pyridazine fragment found in related compounds has relevance in medicinal chemistry, as seen in drugs like hydralazine and dihydralazine .

Anticancer Agents

The compound’s unique structure makes it an attractive candidate for anticancer drug development. Researchers investigate its effects on cancer cell lines, aiming to identify mechanisms of action and potential targets. Additionally, 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione derivatives may inhibit specific enzymes involved in cancer progression, making them valuable in personalized medicine .

Mitotic Kinesin Inhibition

Monastrol, a chemotherapeutic agent, acts as an inhibitor of mitotic kinesin. Researchers have synthesized monastrol using Lewis acid promoters, including ytterbium triflate (Yb(OTf)3). The compound’s structural features contribute to its ability to disrupt mitotic spindle formation, making it a promising target for cancer treatment .

Proteomics Research

7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione finds utility in proteomics studies. Scientists use it as a tool to probe protein interactions, identify binding partners, and explore cellular pathways. Its stability and ease of modification make it valuable for labeling and affinity-based studies .

Chalcogenation Reactions

An interesting application lies in the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one. Researchers have developed a straightforward method to synthesize diverse 3-ArS/ArSe derivatives from this compound. These derivatives exhibit various properties and may find use in materials science or as bioactive molecules .

Organic Synthesis and Chemical Biology

Beyond specific applications, 7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione contributes to the broader field of organic synthesis. Its reactivity allows for the creation of complex molecules, and researchers explore its potential in chemical biology. By understanding its interactions with biological macromolecules, they gain insights into cellular processes and disease pathways.

Santa Cruz Biotechnology: 7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one Exploration of the Chemistry and Biological Properties of Pyrimidine as a Scaffold for Drug Design Synthesis and therapeutic potential of imidazole containing compounds: A review Metal free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one

特性

IUPAC Name |

7-bromo-2-methylpyrido[1,2-a]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c1-6-4-9(13)12-5-7(10)2-3-8(12)11-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJINXUDOOVVFFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)N2C=C(C=CC2=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

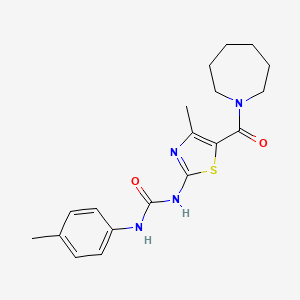

![3-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2806085.png)

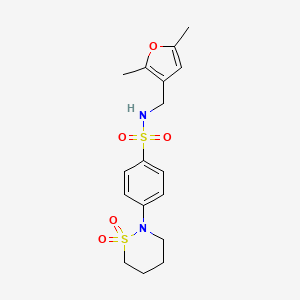

![N-[5-cyano-2-(propylamino)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2806087.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2806088.png)

![N-(3-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2806091.png)

![2-benzamido-N-(4-methylthiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2806097.png)

![(E)-1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one oxalate](/img/structure/B2806103.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2806107.png)